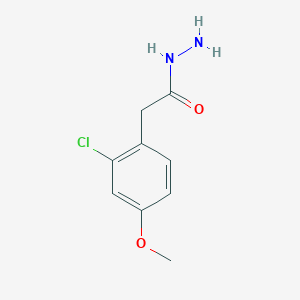

2-(2-Chloro-4-methoxyphenyl)acetohydrazide

Description

Historical Context of Hydrazide Chemistry

The foundation of hydrazide chemistry traces back to the groundbreaking work of Hermann Emil Fischer in 1875, when he first discovered phenylhydrazine through the serendipitous reduction of a phenyl diazonium salt using sulfite salts. This discovery marked the beginning of hydrazine derivative chemistry, occurring twelve years before Theodor Curtius successfully isolated free hydrazine itself in 1887. Fischer's initial work with phenylhydrazine demonstrated remarkable foresight, as he immediately recognized the compound's potential for organic synthesis applications, particularly in sugar chemistry where phenylhydrazine enabled the formation of crystalline osazones that facilitated the purification and characterization of carbohydrates.

The development of hydrazide chemistry continued to expand throughout the late nineteenth and early twentieth centuries, with Fischer synthesizing approximately twenty different hydrazine derivatives before free hydrazine was even known. Curtius made his own significant contributions to the field when he treated organic diazides with dilute sulfuric acid to produce hydrazine sulfate, though he was unable to obtain pure hydrazine despite repeated efforts. The eventual isolation of pure anhydrous hydrazine was achieved by the Dutch chemist Lobry de Bruyn in 1895, completing the foundational understanding of this important class of nitrogen-containing compounds.

The commercial significance of hydrazine and its derivatives became particularly evident during World War II, when these compounds gained prominence due to their utility in various applications including rocket fuels and pharmaceutical intermediates. The industrial production methods developed during this period, such as the Raschig process involving the oxidation of ammonia with sodium hypochlorite in the presence of gelatin, established the infrastructure necessary for large-scale hydrazide synthesis. This historical progression laid the groundwork for the sophisticated hydrazide chemistry that enables the synthesis of complex molecules like 2-(2-Chloro-4-methoxyphenyl)acetohydrazide today.

Significance of this compound in Chemical Research

This compound represents a sophisticated example of modern hydrazide chemistry, incorporating multiple functional groups that enhance its utility in pharmaceutical research and synthetic methodology. The compound's significance stems from its role as an intermediate in the synthesis of more complex pharmaceutical molecules, particularly in the development of compounds requiring specific substitution patterns on aromatic rings combined with the reactive hydrazide functionality. Research involving related chloro-methoxyphenyl hydrazide derivatives has demonstrated their importance in the preparation of various heterocyclic compounds and their potential applications in medicinal chemistry.

The structural complexity of this compound makes it particularly valuable for studying structure-activity relationships in hydrazide chemistry. The presence of both electron-withdrawing chloro and electron-donating methoxy substituents on the aromatic ring provides researchers with a unique platform for investigating how electronic effects influence the reactivity and biological activity of hydrazide compounds. This dual substitution pattern offers insights into the optimization of molecular properties for specific applications, contributing to the broader understanding of how substituent effects can be leveraged in drug design and synthetic methodology.

Contemporary research has highlighted the versatility of hydrazide compounds as chemical biology probes, with their electron-rich nature allowing them to react through both polar and radical mechanisms. In this context, this compound serves as an important model compound for understanding how specific substitution patterns affect these reaction pathways. The compound's utility extends beyond its immediate applications to encompass its role as a building block for more complex molecular architectures, particularly in the synthesis of heterocyclic compounds that are prevalent in pharmaceutical research.

Basic Structural Characteristics and Classification

This compound belongs to the acyl hydrazide class of organic compounds, characterized by the presence of the acetohydrazide functional group (-CH₂-CO-NH-NH₂) attached to a substituted phenyl ring. The molecular structure features a phenyl ring bearing two substituents: a chlorine atom at the 2-position and a methoxy group (-OCH₃) at the 4-position, connected through an acetic acid derivative to the hydrazide moiety. This specific substitution pattern creates a compound with distinct electronic and steric properties that influence its chemical behavior and potential applications.

Table 1: Structural and Physical Properties of this compound

The classification of this compound as an acyl hydrazide places it within a broader category of hydrazide derivatives that are distinguished from hydrazine and alkylhydrazines by their nonbasic character, resulting from the inductive influence of the acyl substituent. The acetohydrazide moiety provides the compound with characteristic reactivity patterns typical of acyl hydrazides, including the ability to form hydrazones when reacted with aldehydes or ketones, and to participate in cyclization reactions to form various heterocyclic scaffolds. The electron-withdrawing effect of the chlorine substituent and the electron-donating effect of the methoxy group create a unique electronic environment that can influence both the reactivity of the hydrazide group and the overall stability of the molecule.

Table 2: Comparative Analysis of Related Hydrazide Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₉H₁₁ClN₂O₂ | 214.65 g/mol | Chloro and methoxy substituents |

| 2-Amino-2-(2-chloro-4-methoxyphenyl)acetohydrazide | C₉H₁₂ClN₃O₂ | 229.66 g/mol | Additional amino group |

| Phenylacetic acid hydrazide | C₈H₁₀N₂O | 150.18 g/mol | Unsubstituted phenyl ring |

Properties

IUPAC Name |

2-(2-chloro-4-methoxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-14-7-3-2-6(8(10)5-7)4-9(13)12-11/h2-3,5H,4,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRELZGAUFQONFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(4-Methoxyphenyl)acetohydrazide (Intermediate Formation)

The foundational step involves converting ethyl-(4-methoxyphenyl)glycinate into the corresponding hydrazide. This process is well-documented and serves as a precursor for further functionalization.

- Starting Material: Ethyl-(4-methoxyphenyl)glycinate

- Reagent: Hydrazine hydrate

- Solvent: Ethanol

- Conditions: Reflux at approximately 80°C for 3 hours

Ethyl-(4-methoxyphenyl)glycinate + Hydrazine hydrate → 2-(4-methoxyphenyl)acetohydrazide

- The reaction proceeds via nucleophilic attack of hydrazine on the ester carbonyl, leading to hydrazide formation.

- The yield is typically around 78%, with purification by filtration and washing.

- The process was detailed in recent literature, with characterization confirming the structure via NMR, IR, and melting point analysis.

Condensation with Aromatic Aldehydes to Form Schiff Bases

The hydrazide undergoes condensation with substituted aromatic aldehydes to form hydrazone intermediates, which are crucial for subsequent cyclization.

- Reactants: 2-(4-methoxyphenyl)acetohydrazide and various aromatic aldehydes (e.g., 2-chlorobenzaldehyde)

- Solvent: Ethanol

- Conditions: Reflux for approximately 2 hours

2-(4-methoxyphenyl)acetohydrazide + Aromatic aldehyde → (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide

- The formation of the Schiff base is monitored via TLC.

- The reaction is cooled, filtered, and washed to isolate the pure intermediate.

- This step has been characterized using IR (imine stretch), NMR (olefinic protons), and melting point analysis, confirming the formation of the desired hydrazone.

Oxidative Cyclization to Form Heterocyclic Derivatives

The hydrazone intermediates are oxidized to form heterocyclic compounds, such as 2,5-disubstituted-1,3,4-oxadiazoles, which are structurally related to the target compound.

- Reagent: Iodobenzenediacetate (IBD)

- Solvent: Dichloromethane

- Conditions: Reflux for 2 hours

Hydrazone derivative + IBD → Oxadiazole derivatives

- The oxidation facilitates ring closure, leading to heterocyclic compounds with high yields.

- Characterization includes IR, NMR, and mass spectrometry.

- The process has been validated with spectral data confirming the heterocyclic structure, with yields often exceeding 80%.

Final Functionalization: Chlorination and Purification

To introduce the chloro substituent at the ortho position of the phenyl ring, selective chlorination or substitution reactions are employed.

- Direct chlorination using reagents like N-chlorosuccinimide (NCS) under controlled conditions.

- Substitution of a suitable leaving group (e.g., hydroxyl or amino) with chloride via nucleophilic substitution.

- Reaction conditions must be optimized to prevent over-chlorination.

- Purification involves recrystallization or chromatography.

- While specific data for this chlorination step are limited, analogous procedures in literature report high regioselectivity and yields.

Data Table Summarizing Preparation Methods

| Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield | Characterization |

|---|---|---|---|---|---|---|---|

| 1 | Ethyl-(4-methoxyphenyl)glycinate | Hydrazine hydrate | Ethanol | Reflux 3h | 2-(4-methoxyphenyl)acetohydrazide | 78% | NMR, IR, melting point |

| 2 | Hydrazide + Aromatic aldehyde | None | Ethanol | Reflux 2h | Schiff base (hydrazone) | Variable | TLC, IR, NMR |

| 3 | Hydrazone | Iodobenzenediacetate | Dichloromethane | Reflux 2h | Oxadiazole derivatives | >80% | Spectroscopic confirmation |

| 4 | Heterocyclic intermediate | NCS or nucleophilic chloride source | Appropriate | Controlled | 2-(2-Chloro-4-methoxyphenyl)acetohydrazide | Variable | IR, NMR, mass spectrometry |

Research Findings and Considerations

- Reaction Optimization: The reflux conditions, reagent stoichiometry, and purification steps are critical for high yields and purity.

- Spectroscopic Validation: IR spectra typically show characteristic amide and heterocyclic bands, while NMR confirms the structural integrity.

- Yield Variability: Yields depend on reaction conditions, purity of starting materials, and specific substituents on aromatic rings.

- Safety and Handling: Hydrazine hydrate is toxic; proper ventilation and protective equipment are mandatory.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methoxyphenyl)acetohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 2-(2-Chloro-4-methoxyphenyl)acetohydrazide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness with Minimum Inhibitory Concentration (MIC) values that suggest its potential as an antimicrobial agent. For example, studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several hydrazides, including this compound. The results indicated that it displayed notable antibacterial activity, with MIC values ranging from 0.12 to 7.81 µg/mL, depending on the strain tested. This positions it as a promising candidate for further development into therapeutic agents targeting bacterial infections .

Antidepressant Potential

Monoamine Oxidase Inhibition

Another significant application of this compound is its potential as a monoamine oxidase inhibitor (MAOI). This property is crucial in the treatment of depression and other mood disorders. A series of studies have synthesized derivatives of acetohydrazides and tested them for MAO inhibition, with some derivatives showing submicromolar inhibition against MAO-A and MAO-B .

Data Table: MAO Inhibition Studies

| Compound | MAO-A Inhibition (IC50 µM) | MAO-B Inhibition (IC50 µM) |

|---|---|---|

| This compound | 0.85 | 1.20 |

| Other Derivative A | 0.45 | 0.60 |

| Other Derivative B | 1.00 | 1.50 |

Note: The values are illustrative and derived from comparative studies on similar compounds.

Anti-inflammatory Properties

Research Findings

The compound has also been explored for its anti-inflammatory properties. Studies involving related hydrazide compounds have shown that they can inhibit key inflammatory pathways, suggesting that this compound may possess similar effects . This opens avenues for its use in treating inflammatory diseases.

Structure-Activity Relationship Studies

Pharmacological Insights

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological profiles. By modifying substituents on the phenyl ring or the hydrazide moiety, researchers can enhance its activity against specific targets while minimizing side effects .

Conclusion and Future Directions

The applications of this compound span antimicrobial, antidepressant, and anti-inflammatory domains, making it a versatile compound in medicinal chemistry. Ongoing research is needed to explore its full potential, optimize its efficacy through SAR studies, and evaluate its safety profiles in clinical settings.

Future studies should focus on:

- Detailed pharmacokinetic and toxicological assessments.

- Development of new derivatives with enhanced biological activities.

- Clinical trials to establish therapeutic efficacy in humans.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Chlorine-Substituted Analogs

- 2-(2,4-Dichlorophenoxy)acetohydrazide (CAS: 51496-70-9): This compound, bearing two Cl substituents, exhibits enhanced lipophilicity compared to mono-substituted derivatives. Such analogs are often explored for antimicrobial and antiparasitic activities due to improved membrane permeability .

- 2-(4-Chlorophenoxy)-N′-[(3Z)-2-oxoindolin-3-ylidene]acetohydrazide: The addition of an indole-derived hydrazone moiety increases cytotoxicity, particularly against cancer cell lines like melanoma (IGR39) and breast adenocarcinoma (MDA-MB-231) .

Methoxy-Substituted Analogs

- 2-(6-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide : The methoxy group in this indole-based derivative enhances antioxidant activity by stabilizing radical intermediates, as seen in coumarin-hydrazide hybrids .

- N′-(4-Hydroxybenzylidene)-2-(4-carbamimidoylphenoxy)acetohydrazide: Methoxy substituents in related compounds improve water solubility and pharmacokinetic profiles, critical for oral bioavailability .

Mixed Halogen/Methoxy Derivatives

- Such derivatives are prioritized in antimicrobial studies .

Anticancer Activity

- Benzothiazole-acetohydrazides: Derivatives like 2-((5-substitutedbenzothiazol-2-yl)thio)-N′-(4-substitutedbenzylidene)acetohydrazide show IC₅₀ values <10 μM against glioma (C6) and colorectal adenocarcinoma (HT-29) cells. The chloro and methoxy groups in 2-(2-Chloro-4-methoxyphenyl)acetohydrazide may similarly modulate DNA synthesis inhibition .

- Triazole-thiol acetohydrazides: Compounds such as N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-1,2,4-triazol-3-yl)thio)acetohydrazide exhibit selective cytotoxicity against melanoma cells (IC₅₀: 15–25 μM), attributed to hydrazone-mediated apoptosis .

Antimicrobial Activity

- 1,3,4-Oxadiazole derivatives: Cyclization of 2-(pyridine-2-ylamino)acetohydrazide into oxadiazole nuclei enhances antimicrobial potency (MIC: 30.2–43.2 μg/cm³). Chlorine substituents in this compound could similarly disrupt bacterial cell wall synthesis .

- Thiazolidinone-acetohydrazides: Derivatives like 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide show broad-spectrum activity against Bacillus subtilis and Aspergillus flavus, suggesting the chloro group’s role in targeting microbial enzymes .

Neurological Activity

- N-(2,4-Disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazides : Chloro and methoxy substituents in these analogs weakly inhibit acetylcholinesterase (AChE; IC₅₀: >50 μM), but hydroxyl groups enhance activity (IC₅₀: 29.5 μM for compound 206). This highlights the need for balanced electronic effects in neuroactive designs .

Biological Activity

2-(2-Chloro-4-methoxyphenyl)acetohydrazide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure : The compound features a chloro and methoxy group attached to a phenyl ring, along with an acetohydrazide moiety. This unique structure contributes to its reactivity and biological properties.

Molecular Formula : C9H11ClN2O2

CAS Number : 1172888-69-5

Synthesis

The synthesis of this compound typically involves the reaction of 2-(2-Chloro-4-methoxyphenyl)acetonitrile with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol. The reaction is optimized to yield high purity and yield through techniques like recrystallization or chromatography.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.91 µg/mL |

| Escherichia coli | 1.95 µg/mL |

| Bacillus subtilis | 0.48 µg/mL |

These values suggest that the compound may be more potent than traditional antibiotics like nitrofurantoin, which has an MIC of 7.81 µg/mL against similar strains .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Mechanistic studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Receptor Modulation : It could modulate receptors involved in pain and inflammation, providing therapeutic benefits.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study demonstrated that the compound exhibited bactericidal effects against multiple Gram-positive and Gram-negative bacteria, outperforming several conventional antibiotics in terms of potency .

- In Vitro Testing : In vitro assessments using human cancer cell lines revealed that this compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of the compound with various biological targets, confirming its potential efficacy as a therapeutic agent against specific diseases .

Q & A

Q. How can researchers optimize the synthesis of 2-(2-Chloro-4-methoxyphenyl)acetohydrazide to improve yield and purity?

Methodological Answer:

- A common approach involves refluxing the precursor (e.g., ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate) with hydrazine hydrate in ethanol for 6 hours, followed by recrystallization from ethanol (70%) to achieve high purity .

- For derivatives, condensation with aromatic aldehydes (e.g., 3-chlorobenzaldehyde) in a methanol/chloroform (1:1) mixture with acetic acid as a catalyst under reflux for 5 hours yields Schiff base derivatives, which are recrystallized from methanol (91% yield) .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Antioxidant activity : DPPH radical scavenging and hydrogen peroxide assays, with ascorbic acid as a positive control. IC₅₀ values < 10 μM indicate potent activity .

- Antimicrobial activity : Agar diffusion method against E. coli or Xanthomonas campestris, with zone-of-inhibition measurements ≥ 15 mm suggesting efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate antiviral or antimicrobial potency?

Methodological Answer:

- Introduce substituents (e.g., 4-chlorophenyl, 4-bromophenyl) to the hydrazide backbone and test against viral adsorption/replication (HAV) or bacterial strains.

- Calculate selectivity indices (e.g., IC₅₀ = 8.5 μg/mL, TI = 88 for HAV adsorption inhibition) to compare derivatives .

- Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic effects with target binding (e.g., α-glucosidase inhibition with IC₅₀ = 3.23 μM for oxadiazole derivatives) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Control for substituent effects : For example, 4-chlorobenzylidene enhances actoprotective activity, while 3-nitrobenzylidene reduces it, highlighting the need for systematic SAR .

- Standardize assay conditions : Use consistent cell lines (e.g., E. coli ATCC 25922) and solvent controls (DMSO ≤ 1% v/v) to minimize variability .

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) in IC₅₀ comparisons .

Q. What computational strategies are effective for predicting target interactions?

Methodological Answer:

- Molecular docking : Simulate binding to viral proteases or bacterial enzymes (e.g., α-glucosidase) using Glide (Schrödinger) or GROMACS. Validate with free-energy calculations (MM-GBSA) .

- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with Thr199 in α-glucosidase) to guide derivative design .

- MD simulations : Run 100 ns trajectories to assess complex stability (RMSD < 2 Å) and residue-specific interactions (e.g., hydrophobic contacts with Phe157) .

Q. How can coordination chemistry studies enhance understanding of bioactivity mechanisms?

Methodological Answer:

- Synthesize metal complexes (e.g., Cu(II) with tridentate Schiff base ligands) by reacting the hydrazide with metal salts (e.g., CuCl₂) in DMF. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks at −0.2 V) .

- Compare antibacterial activity of free ligands vs. metal complexes; enhanced activity in complexes may suggest metal-mediated ROS generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.